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Introduction
N-Acetylphytosphingosine (N-Ac-PHS), a member of the ceramide family, is a crucial

sphingolipid in the yeast Saccharomyces cerevisiae and other fungi. Sphingolipids are not only

essential structural components of cellular membranes but also function as critical signaling

molecules involved in a myriad of cellular processes, including cell cycle regulation, stress

responses, and apoptosis. The biosynthesis of N-Ac-PHS is a complex and tightly regulated

process, making it a key area of study for understanding fungal biology and for the

development of novel antifungal therapeutics. This technical guide provides a comprehensive

overview of the N-Ac-PHS biosynthesis pathway in yeast, with a focus on the core biochemical

reactions, key enzymes, quantitative data, regulatory mechanisms, and detailed experimental

protocols.

Core Biosynthesis Pathway of N-
Acetylphytosphingosine
The de novo biosynthesis of N-Acetylphytosphingosine in yeast commences in the

endoplasmic reticulum (ER) with the condensation of the amino acid L-serine and palmitoyl-

CoA. This initial step is catalyzed by the serine palmitoyltransferase (SPT) complex, which is a

rate-limiting enzyme in the pathway. The product of this reaction, 3-ketodihydrosphingosine, is
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then rapidly reduced to dihydrosphingosine (DHS). DHS serves as a key intermediate and can

be further hydroxylated to produce phytosphingosine (PHS). The final step in the formation of

N-Ac-PHS is the N-acetylation of the amino group of phytosphingosine.

The overall pathway can be summarized as follows:

L-serine + Palmitoyl-CoA → 3-Ketodihydrosphingosine

3-Ketodihydrosphingosine → Dihydrosphingosine (DHS)

Dihydrosphingosine → Phytosphingosine (PHS)

Phytosphingosine + Acetyl-CoA → N-Acetylphytosphingosine (N-Ac-PHS)

Endoplasmic Reticulum
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Palmitoyl-CoA

DihydrosphingosineTsc10
Phytosphingosine
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Acetyl-CoA

Click to download full resolution via product page

Core N-Acetylphytosphingosine biosynthesis pathway in yeast.

Key Enzymes in the Pathway
The biosynthesis of N-Ac-PHS is orchestrated by a series of enzymes, each playing a critical

role in the pathway.
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Enzyme Gene(s) in S. cerevisiae Function

Serine Palmitoyltransferase

(SPT)
LCB1, LCB2, TSC3

Catalyzes the initial and rate-

limiting step: the condensation

of L-serine and palmitoyl-CoA.

3-Ketodihydrosphingosine

Reductase
TSC10

Reduces 3-

ketodihydrosphingosine to

dihydrosphingosine.

Sphingolipid C4-hydroxylase SUR2

Hydroxylates

dihydrosphingosine to form

phytosphingosine.

Phytosphingosine N-

acetyltransferase

YGR212W (homolog of SLI1),

YGR177C (homolog of ATF2)

Catalyzes the final N-

acetylation of

phytosphingosine to yield N-

Acetylphytosphingosine.[1]

While the roles of SPT, Tsc10, and Sur2 are well-established in S. cerevisiae, the specific

enzymes responsible for the N-acetylation of phytosphingosine are less characterized.

However, studies in the yeast Wickerhamomyces ciferrii have identified two acetyltransferases,

Sli1p and Atf2p, that catalyze the acetylation of phytosphingosine.[1] Homologs of the genes

encoding these enzymes, YGR212W and YGR177C, are present in S. cerevisiae and are the

prime candidates for this enzymatic step.[1]

Quantitative Data
Quantitative analysis of the N-Ac-PHS pathway is essential for understanding its dynamics and

regulation. However, specific quantitative data for N-Ac-PHS biosynthesis in S. cerevisiae is

limited in the literature. The following table summarizes the available and inferred information.
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Parameter Value/Range
Organism/Conditio
ns

Reference

Enzyme Kinetics

SPT (Lcb1/Lcb2/Tsc3)
Km (Palmitoyl-CoA):

~5-15 µM
S. cerevisiae

Km (L-serine): ~0.2-1

mM
S. cerevisiae

Phytosphingosine N-

acetyltransferase

Not yet determined in

S. cerevisiae
- -

Metabolite

Concentrations

Phytosphingosine
Variable, increases

under heat stress
S. cerevisiae

N-

Acetylphytosphingosin

e

Typically low, but

detectable levels
S. cerevisiae

Gene Expression

LCB1, LCB2
Repressed by high

sphingolipid levels
S. cerevisiae

YGR212W, YGR177C

Expression levels are

generally low under

standard laboratory

conditions.

S. cerevisiae

Regulation of the N-Acetylphytosphingosine
Biosynthesis Pathway
The biosynthesis of sphingolipids is a highly regulated process to maintain cellular

homeostasis. The regulation occurs at multiple levels, including transcriptional control of gene

expression and post-translational modification of enzymes.
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Transcriptional Regulation: The expression of genes involved in sphingolipid biosynthesis is

tightly controlled. The master transcriptional regulators of sphingolipid metabolism are

beginning to be elucidated, with transcription factors such as Com2 playing a role in sensing

intracellular sphingolipid levels and modulating the expression of key enzymes.[2]

Post-Translational Regulation: Key enzymes in the pathway are also regulated by post-

translational modifications. For instance, the activity of the SPT complex is negatively regulated

by the Orm proteins (Orm1 and Orm2). Phosphorylation of the Orm proteins by the TORC2-

Ypk1 signaling pathway relieves this inhibition, thereby upregulating sphingolipid synthesis.[2]

While the specific regulation of the final N-acetylation step is not fully understood, it is likely that

the acetyltransferases involved are also subject to regulatory control to fine-tune the production

of N-Ac-PHS in response to cellular needs.
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Regulation of the initial steps of sphingolipid biosynthesis.

Experimental Protocols
Extraction of Sphingolipids from Yeast

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b212034?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b212034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a method for the total extraction of lipids, including N-Ac-PHS, from

yeast cells for subsequent analysis by mass spectrometry.

Materials:

Yeast culture

Chloroform

Methanol

Glass beads (0.5 mm diameter)

Bead beater

Centrifuge

Glass tubes

Procedure:

Harvest yeast cells from a liquid culture by centrifugation at 3,000 x g for 5 minutes.

Wash the cell pellet with distilled water and then resuspend in a small volume of water.

Transfer the cell suspension to a glass tube containing an equal volume of glass beads.

Add a 2:1 (v/v) mixture of chloroform:methanol to the tube.

Disrupt the cells using a bead beater for 5-10 cycles of 30 seconds on and 30 seconds off,

keeping the samples on ice between cycles.

After cell disruption, add additional chloroform and water to achieve a final

chloroform:methanol:water ratio of 2:1:0.8.

Vortex the mixture vigorously and then centrifuge at 1,000 x g for 10 minutes to separate the

phases.

Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
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Dry the lipid extract under a stream of nitrogen gas.

Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis.

Yeast Cell Pellet

Cell Disruption

Add Chloroform:Methanol & Glass Beads

Phase Separation

Add Chloroform & Water

Collect Organic Phase

Centrifugation

Dry Lipid Extract

Nitrogen Stream

LC-MS/MS Analysis

Resuspend in Solvent
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Workflow for the extraction of sphingolipids from yeast.
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Quantification of N-Acetylphytosphingosine by LC-
MS/MS
This protocol provides a general framework for the sensitive and specific quantification of N-Ac-

PHS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

High-performance liquid chromatography (HPLC) system

Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

Chromatographic Separation:

Use a C18 reversed-phase column for separation.

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A)

and acetonitrile/isopropanol with 0.1% formic acid (B).

Optimize the gradient to achieve good separation of N-Ac-PHS from other lipid species.

Mass Spectrometric Detection:

Operate the mass spectrometer in positive ion mode.

Use electrospray ionization (ESI) as the ionization source.

Perform Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-

product ion transition for N-Ac-PHS will need to be determined empirically but will be

based on its molecular weight and fragmentation pattern. A likely precursor ion would be

the [M+H]+ adduct.

Quantification:

Prepare a standard curve using a commercially available N-Ac-PHS standard of known

concentration.
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Spike an internal standard (e.g., a deuterated or C17-based sphingolipid analog) into the

samples and standards for normalization.

Calculate the concentration of N-Ac-PHS in the samples by interpolating their peak area

ratios (analyte/internal standard) against the standard curve.

In Vitro Assay for Phytosphingosine N-acetyltransferase
Activity
This protocol outlines a method to measure the enzymatic activity of the putative

phytosphingosine N-acetyltransferases.

Materials:

Yeast cell lysate or purified recombinant enzyme

Phytosphingosine substrate

Acetyl-CoA

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Quenching solution (e.g., chloroform:methanol 2:1)

LC-MS/MS system for product detection

Procedure:

Prepare a reaction mixture containing the reaction buffer, a known concentration of

phytosphingosine, and the yeast lysate or purified enzyme.

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

Initiate the reaction by adding a known concentration of acetyl-CoA.

Incubate the reaction for a defined period (e.g., 15-60 minutes), ensuring the reaction is in

the linear range.
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Stop the reaction by adding the quenching solution.

Extract the lipids as described in the lipid extraction protocol.

Quantify the amount of N-Ac-PHS produced using LC-MS/MS.

Calculate the enzyme activity as the amount of product formed per unit time per amount of

protein.

Conclusion
The biosynthesis of N-Acetylphytosphingosine is a fundamental metabolic pathway in yeast

with significant implications for cell physiology and survival. While the core steps of the

pathway leading to the formation of phytosphingosine are well-understood, the specific

enzymes and regulatory mechanisms governing the final N-acetylation step in Saccharomyces

cerevisiae are areas of active research. The protocols and information provided in this technical

guide offer a solid foundation for researchers and drug development professionals to

investigate this important pathway further. A deeper understanding of N-Ac-PHS biosynthesis

will not only advance our knowledge of fungal biology but may also pave the way for the

development of novel antifungal strategies targeting this essential metabolic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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